molecular formula C13H7F5O B6374975 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261997-74-3

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%

Cat. No.: B6374975
CAS No.: 1261997-74-3
M. Wt: 274.19 g/mol
InChI Key: PVHVAEBGFOZMQZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, also known as 2-F-4-F3TFP, is a fluorinated phenol compound with a wide range of applications in organic chemistry and biochemistry. It is a colorless solid that is soluble in common organic solvents. 2-F-4-F3TFP has been used in a variety of syntheses for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the preparation of fluorinated polymers and materials for use in electronics and optoelectronics.

Scientific Research Applications

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of fluorinated polymers and materials for use in electronics and optoelectronics. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in the synthesis of fluorinated compounds for use in drug delivery systems and in the synthesis of fluorinated dyes and pigments.

Mechanism of Action

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a fluorinated phenol compound that is used in a variety of syntheses. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. The mechanism of action of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is based on its ability to form hydrogen bonds with other molecules, which allows it to act as a catalyst in certain types of reactions. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to be an effective Lewis acid, which is important for the synthesis of certain types of compounds.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to be an effective antioxidant, which can be beneficial for the prevention of oxidative damage to cells. In addition, it has been shown to be an effective inhibitor of certain enzymes, which can be beneficial in the treatment of certain diseases. Furthermore, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties, which can be beneficial for the treatment of certain types of infections.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is its high solubility in common organic solvents, which makes it easy to use in a variety of syntheses. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to be an effective catalyst in certain types of reactions, which can be beneficial for the synthesis of certain compounds. However, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has a number of limitations when used in laboratory experiments. For example, it is not very stable in air and can decompose quickly when exposed to light or heat. In addition, it can be toxic if inhaled or ingested, and should therefore be handled with care.

Future Directions

The use of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% has a wide range of potential applications in the future. One potential application is in the development of new drug delivery systems, as it has been shown to be an effective inhibitor of certain enzymes. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new materials for use in electronics and optoelectronics, as it has been shown to be an effective Lewis acid. Finally, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new dyes and pigments, as it has been shown to have anti-inflammatory and anti-bacterial properties.

Synthesis Methods

2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is synthesized from 4-fluorophenol and 2,3,4-trifluorotoluene in a two-step process. The first step involves the formation of the intermediate 4-fluoro-2,3,4-trifluorotoluene, which is then reacted with 4-fluorophenol to form the desired product. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, and a Lewis acid, such as zinc chloride, in a solvent such as dichloromethane.

Properties

IUPAC Name

2-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-10-6-7(4-5-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHVAEBGFOZMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684522
Record name 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-74-3
Record name 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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